(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been of interest due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Molecular Structure Analysis
The molecular structure of similar compounds, such as (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol, has been described . The InChI code for this compound is 1S/C8H10N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h3,13H,1,4H2,2H3,(H,9,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol, have been described . It has a molecular weight of 178.19 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
- RORγt Inverse Agonists : These compounds play a crucial role in modulating immune responses and are relevant in autoimmune diseases and cancer immunotherapy .
- PHD-1 Inhibitors : Prolyl hydroxylase domain-containing enzymes (PHDs) are involved in oxygen sensing and regulate hypoxia-inducible factor (HIF) stability. Inhibiting PHD-1 can impact various diseases, including anemia and ischemic conditions .
- JAK1 and JAK2 Inhibitors : Janus kinases (JAKs) are key players in cytokine signaling pathways. Inhibiting JAK1 and JAK2 can be beneficial in autoimmune disorders and certain cancers .
Cardiovascular Disorders
These compounds have potential applications in treating cardiovascular diseases:
- Antiarrhythmic Properties : The unique triazolo-pyrimidine scaffold may influence ion channels, making it relevant for arrhythmia management .
- Vasodilation and Blood Pressure Regulation : Compounds targeting cardiovascular receptors could impact blood vessel tone and blood pressure .
Metabolic Disorders
- Type 2 Diabetes : The compound’s effects on glucose metabolism and insulin sensitivity could be explored for diabetes management .
Material Sciences
- Functional Materials : The triazolo-pyrimidine scaffold may find applications in materials science, such as sensors, catalysts, or conductive polymers .
Antitumor and Antiparasitic Activities
- Antitumor Potential : Complexes of triazolo-pyrimidines with Pt and Ru exhibit high activity against parasites and may have anticancer properties .
Neurological Disorders
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-10-4-5-14(21-20-10)26-13-6-7-23(9-13)16(25)15-19-17-18-11(2)8-12(3)24(17)22-15/h4-5,8,13H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVROTSDEWOHJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NN4C(=CC(=NC4=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.